molecular formula C9H17NO5 B575669 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid CAS No. 172299-81-9

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

Cat. No.: B575669
CAS No.: 172299-81-9
M. Wt: 219.237
InChI Key: UIRKPSPBQPPPFX-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is a chemical compound with the CAS Number: 172299-81-9 . Its IUPAC name is N-(tert-butoxycarbonyl)-N-methoxy-beta-alanine . The molecular weight of this compound is 219.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical form of “this compound” is not specified in the available information . It has a molecular weight of 219.24 .

Scientific Research Applications

  • Synthesis of Neuroexcitant Analogues : The compound has been used in the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).

  • Radio Tracer Synthesis for PET : It has been involved in the acid-free synthesis of a diaryliodonium precursor for 4-fluorophenanaline, which is a precursor for synthesis of 18F-fluorophenalanine. This 18F-labeled amino acid is used as a radio tracer for positron emission tomography (PET) (Zhou Pan-hon, 2015).

  • Natural Product Synthesis : The compound serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in essential metabolic processes such as the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

  • Inhibiting Enzymes : It has been used in the synthesis of inhibitors for enzymes like pig kidney L-aromatic amino acid decarboxylase (Ahmad et al., 1992).

  • Clinical Diagnostics : The tert-butyldimethylsilyl derivatives of this compound are utilized in capillary gas-chromatographic profiling methods for the diagnosis and follow-up of patients with functional tumors, and in pharmacokinetic studies of aromatic amino acids (Muskiet et al., 1981).

  • Pharmacophore Preparation : It has been used in the asymmetric hydrogenation of enamines to prepare beta-amino acid pharmacophores, which are important in drug development (Kubryk & Hansen, 2006).

  • Preparation of Indoles and Oxindoles : The compound is used in the preparation of indoles and oxindoles, which are significant in the synthesis of various pharmaceutical compounds (Clark et al., 1991).

  • Antimicrobial Compound Synthesis : It has been involved in the synthesis of antimicrobial compounds, particularly in the formation of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which have shown strong activities against tested microorganisms (Pund et al., 2020).

Safety and Hazards

The safety information for “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” indicates that it has some hazards. The GHS pictograms indicate that it has health hazards (GHS07). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKPSPBQPPPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703866
Record name N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172299-81-9
Record name N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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